![molecular formula C17H17NO3 B4011076 4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4011076.png)
4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
The compound is part of a broader class of chemicals known for their complex molecular structures and potential in various applications, including medicinal chemistry and materials science. These compounds are characterized by their tricyclic dione structure, with various substitutions providing a wide range of chemical behaviors and properties.
Synthesis Analysis
The synthesis of similar tricyclic dione compounds often involves multi-step chemical processes, including cyclization reactions and functional group transformations. For example, compounds with related structures have been synthesized from commercially available starting materials through reactions like Beckmann rearrangement followed by ring contraction or cyclization of specific dienoic acids (Hatanaka et al., 1971).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR and FT-Raman, along with quantum chemical calculations, have been employed to investigate the molecular structures of analogous compounds. These studies reveal the optimized molecular structure, vibrational frequencies, and vibrational assignments, offering insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).
Chemical Reactions and Properties
Reactions involving similar azatricyclo compounds can lead to various derivatives through interactions with dicarboxylic acid anhydrides, leading to the formation of hydrazido acids and bis-imides. These reactions demonstrate the compound's reactivity and potential for generating structurally diverse derivatives (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies have provided detailed insights into the crystalline structures of related compounds, revealing diverse conformations and the presence of intermolecular hydrogen bonding which influences their physical properties (Wang et al., 2011).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds, including their electrostatic potential, HOMO-LUMO analysis, and first hyperpolarizability, highlight their potential in applications such as nonlinear optics. These studies indicate the charge transfer within the molecules and the stability arising from electronic delocalization (Renjith et al., 2014).
Scientific Research Applications
Synthesis and Evaluation as PET Ligand
A potent and selective 5-HT1A agonist, 4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione, was synthesized for use as a PET ligand. Despite rapid brain uptake in vivo studies with baboons, it showed no useful clinical application as a PET ligand due to a lack of specific binding (Majo et al., 2008).
Spectroscopic and Quantum Chemical Investigations
The molecule underwent spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations, revealing insights into its vibrational frequencies, molecular structure, and stability. These studies contribute to understanding the compound's potential applications in material sciences and pharmacology (Renjith et al., 2014).
Pharmacological Activity of Derivatives
Derivatives of 4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione were synthesized and evaluated for their pharmacological activities, including antimicrobial and anti-HIV-1 activity. This research opens avenues for the development of new therapeutic agents based on the compound's structure (Struga et al., 2007).
Potential Beta-Adrenolytics
The synthesis of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-diones aimed at evaluating their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, suggesting a pathway for developing new cardiovascular drugs (Kossakowski & Wojciechowska, 2006).
Molecular Docking Studies
In-depth molecular docking studies have been conducted on derivatives, highlighting their potential in treating cardiovascular and cerebrovascular diseases. This research demonstrates the compound's versatility and potential for application in developing therapeutic agents (Ranjith et al., 2022).
properties
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-17-11-8-7-10(9-11)14(17)15(19)18(16(17)20)12-5-3-4-6-13(12)21-2/h3-8,10-11,14H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVJXVPBFSAHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)C4=CC=CC=C4OC)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.